![molecular formula C10H9NO2 B7725407 Methyl-3-isocyano-2-methylbenzoate CAS No. 730971-38-7](/img/structure/B7725407.png)
Methyl-3-isocyano-2-methylbenzoate
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Description
“Methyl-3-isocyano-2-methylbenzoate” is an organic compound with the molecular formula CH3OC(O)C6H3(CH3)NCO . It is a solid substance with an assay of 97% .
Molecular Structure Analysis
The molecular structure of “Methyl-3-isocyano-2-methylbenzoate” can be represented by the SMILES string COC(=O)c1cccc(N=C=O)c1C . This indicates that the molecule consists of a methyl ester group (CH3OC(O)) and an isocyanate group (N=C=O) attached to a methylbenzoate core .Physical And Chemical Properties Analysis
“Methyl-3-isocyano-2-methylbenzoate” is a solid substance with a melting point of 29-33 °C (lit.) . It has a molecular weight of 191.18 . More detailed physical and chemical properties such as solubility, density, and reactivity would require experimental determination .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-isocyano-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-8(10(12)13-3)5-4-6-9(7)11-2/h4-6H,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNOXLXFUKLNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+]#[C-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295792 |
Source
|
Record name | Methyl 3-isocyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-3-isocyano-2-methylbenzoate | |
CAS RN |
730971-38-7 |
Source
|
Record name | Methyl 3-isocyano-2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730971-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-isocyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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